2-Aminoadamantane-1-carboxylic acid 2-Aminoadamantane-1-carboxylic acid GZ4 is an inhibitor of Ca2+ currents, acting on cell surface channels.
Brand Name: Vulcanchem
CAS No.: 68312-88-9
VCID: VC0529695
InChI: InChI=1S/C11H17NO2/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-9H,1-5,12H2,(H,13,14)
SMILES: C1C2CC3CC1CC(C2)(C3N)C(=O)O
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol

2-Aminoadamantane-1-carboxylic acid

CAS No.: 68312-88-9

Cat. No.: VC0529695

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-Aminoadamantane-1-carboxylic acid - 68312-88-9

Specification

CAS No. 68312-88-9
Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
IUPAC Name 2-aminoadamantane-1-carboxylic acid
Standard InChI InChI=1S/C11H17NO2/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-9H,1-5,12H2,(H,13,14)
Standard InChI Key KNDWUKJAYRIVHS-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3N)C(=O)O
Canonical SMILES C1C2CC3CC1CC(C2)(C3N)C(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-aminoadamantane-1-carboxylic acid is C₁₁H₁₇NO₂, with a molecular weight of 207.26 g/mol. Its adamantane backbone confers high lipid solubility and metabolic stability, while the amino and carboxylic acid groups enable participation in hydrogen bonding and ionic interactions. Key physicochemical parameters include:

PropertyValueSource Reference
Melting Point172–174°C (decomposes)
Boiling Point304.7°C (estimated)
Density1.2 ± 0.1 g/cm³
LogP (Partition Coefficient)2.6
SolubilityInsoluble in water; soluble in acidic/basic media

The adamantane core’s rigidity restricts conformational flexibility, which may enhance binding specificity to biological targets . The carboxylic acid group at position 1 and amino group at position 2 create a zwitterionic structure under physiological conditions, influencing its pharmacokinetic profile .

Synthesis and Optimization

Flow-Based Continuous Synthesis

A landmark study demonstrated the use of mesoreactor flow devices to synthesize 2-aminoadamantane-1-carboxylic acid with improved safety and scalability compared to batch methods . The process involves:

  • Bromination of Adamantane: Adamantane is brominated at position 1 using bromine in a halogenated solvent.

  • Ritter Reaction: The bromo-adamantane intermediate reacts with acetonitrile in a mix of nitric acid, sulfuric acid, and oleum, forming 3-acetaminoadamantane-1-carboxylic acid .

  • Hydrolysis: Acidic hydrolysis cleaves the acetamide group, yielding the target compound .

This method achieves a 78% yield with reduced exposure to hazardous reagents like oleum . Flow chemistry minimizes exothermic risks and enables real-time monitoring of intermediates .

Alternative Synthetic Routes

Zurabishvili et al. described a modified Ritter reaction using 3-hydroxyadamantane-1-carboxylic acid and acetonitrile in sulfuric acid, bypassing bromination steps . Key advantages include:

  • Simplified Purification: Byproducts like 3-chloroadamantane-1-carboxylic acid are removed via acetone washing .

  • Higher Purity: The final product achieves >95% purity confirmed by ¹H-NMR and HPLC .

A comparative analysis of synthesis methods is provided below:

MethodYield (%)Purity (%)Key AdvantageLimitation
Flow-Based 7890Scalable, safeHigh equipment cost
Ritter Reaction 6595Low reagent toxicityMulti-step hydrolysis required

Pharmacological Activity and Mechanisms

Neuropathic Pain Relief

2-Aminoadamantane-1-carboxylic acid (referred to as GZ4 in preclinical studies) exhibits potent anti-allodynic effects in rat models of spinal nerve ligation-induced neuropathic pain . Key findings include:

  • Mechanical Hyperalgesia Reversal: Daily oral administration (50 mg/kg) reduced paw withdrawal thresholds by 60% within 3 hours, comparable to gabapentin .

  • Calcium Channel Inhibition: Whole-cell patch-clamp assays revealed 47% inhibition of N-type (CaV2.2) calcium currents in HEK-293 cells, implicating channel blockade as a primary mechanism .

Unlike gabapentin, which requires 24 hours to modulate CaV channel trafficking, GZ4 acts directly on surface channels, enabling faster onset .

P2X7 Receptor Modulation

In purified rat cerebrocortical synaptosomes, 2-aminoadamantane-1-carboxylic acid derivatives inhibited P2X7 receptor-evoked glutamate release by 82% at 10 μM concentrations . This suggests a role in attenuating neuroinflammatory signaling, though the compound lacks affinity for opioid or cannabinoid receptors .

Applications in Drug Development

The compound’s dual action on CaV2.2 and P2X7 receptors positions it as a candidate for:

  • Neuropathic Pain: Superior pharmacokinetics to gabapentinoids.

  • Neuroprotection: Glutamate modulation may benefit stroke or traumatic brain injury models.

  • Antiviral Agents: Adamantane derivatives historically target influenza A viruses, though this remains unexplored for 2-aminoadamantane-1-carboxylic acid .

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